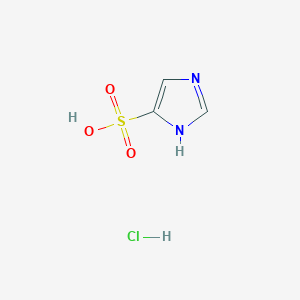![molecular formula C9H6BrF3N2O2 B1448361 5-溴-咪唑[1,5-a]吡啶三氟乙酸盐 CAS No. 1187931-89-0](/img/structure/B1448361.png)
5-溴-咪唑[1,5-a]吡啶三氟乙酸盐
描述
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is a useful research compound. Its molecular formula is C9H6BrF3N2O2 and its molecular weight is 311.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农用化学品
5-溴-咪唑[1,5-a]吡啶三氟乙酸盐: 是多种农用化学品合成的关键结构单元。将其整合到化合物中可以增强其与生物靶标的相互作用,可能导致新型除草剂和杀虫剂的开发。 特别是溴原子对于这些分子的生物活性至关重要 .
药物研究
在制药领域,该化合物作为构建模块,用于创建具有潜在治疗效果的药物。其结构存在于与细胞靶标相互作用的分子中,这可能导致开发治疗疾病的新方法。 研究人员正在探索其在合成具有抗炎、镇痛和解热特性的化合物中的应用 .
材料科学
该化合物的稳定性和结构特征使其成为创建新材料的理想候选者。 它可用于设计有机半导体,这些半导体对于柔性电子产品至关重要,或用作发光二极管 (LED) 的组件,以改善显示技术 .
光电器件
由于其发光特性,5-溴-咪唑[1,5-a]吡啶三氟乙酸盐正在被研究用于光电器件。 这些器件包括有机发光二极管 (OLED) 和其他需要稳定、发光材料的组件,这些材料能够在受到电流作用时发射光 .
化学传感器
该化合物的结构允许开发化学传感器。 这些传感器可以根据该化合物发光特性的变化来检测各种物质的存在,使其在环境监测和工业过程控制中具有价值 .
抗癌药物
研究人员正在研究5-溴-咪唑[1,5-a]吡啶三氟乙酸盐在合成抗癌药物中的应用。 它能够整合到可以选择性靶向癌细胞的分子中,为开发新型化疗药物提供了有希望的途径 .
共聚焦显微镜和成像
该化合物的发光特性使其适合用作共聚焦显微镜和成像中的发射体。 这种应用在生物学研究中特别有用,它可以帮助以高分辨率可视化细胞成分和过程 .
配位化学
在配位化学中,5-溴-咪唑[1,5-a]吡啶三氟乙酸盐可以作为配体与各种金属形成配合物。 这些配合物具有多种应用,从催化到生物化学中金属蛋白的研究 .
作用机制
Target of Action
Imidazo[1,5-a]pyridine derivatives are known to be significant structural components of a large number of agrochemicals and pharmaceuticals .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous agrochemicals and pharmaceuticals .
生化分析
Biochemical Properties
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to modulate the activity of signaling proteins such as MAP kinases, which play a crucial role in cell proliferation and apoptosis . Additionally, 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and consumption .
Molecular Mechanism
At the molecular level, 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects dramatically change at certain dosage levels .
Metabolic Pathways
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially localized to the cytoplasm or nucleus, depending on the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
属性
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDODEQRXWSGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)Br.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)

![[4-(1H-tetrazol-5-yl)butyl]amine hydrochloride](/img/structure/B1448284.png)

![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)



![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
